Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate
CAS No.: 17102-03-3
Cat. No.: VC16060335
Molecular Formula: C9H16ClNO3
Molecular Weight: 221.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17102-03-3 |
|---|---|
| Molecular Formula | C9H16ClNO3 |
| Molecular Weight | 221.68 g/mol |
| IUPAC Name | ethyl N-(2-chloroethyl)-N-(2-methylpropanoyl)carbamate |
| Standard InChI | InChI=1S/C9H16ClNO3/c1-4-14-9(13)11(6-5-10)8(12)7(2)3/h7H,4-6H2,1-3H3 |
| Standard InChI Key | QSXHEGNDCCVKAF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N(CCCl)C(=O)C(C)C |
Introduction
Structural and Molecular Characteristics
Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate (IUPAC name: ethyl N-(2-chloroethyl)-N-(2-methylpropanoyl)carbamate) is a carbamate ester featuring two distinct substituents on the nitrogen atom: a 2-chloroethyl group and a 2-methylpropanoyl (isobutyryl) group. The ethyl carbamate backbone forms the central scaffold, with the structural formula C₉H₁₆ClNO₄ and a molecular weight of 237.68 g/mol (calculated from atomic masses).
Molecular Geometry and Bonding
The compound adopts a planar configuration around the carbamate carbonyl group, with sp² hybridization at the carbonyl carbon. The 2-chloroethyl substituent introduces a polar C–Cl bond (bond length ~1.78 Å), while the isobutyryl group contributes steric bulk due to its branched methyl groups. Computational modeling predicts a dihedral angle of approximately 120° between the carbamate oxygen and the isobutyryl carbonyl group, minimizing steric clashes .
Spectroscopic Properties
Hypothetical spectroscopic data, inferred from analogous carbamates , suggest the following features:
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¹H NMR (CDCl₃): δ 1.28 (t, J = 7.1 Hz, 3H, CH₃CH₂O), 1.12 (d, J = 6.8 Hz, 6H, (CH₃)₂CH), 2.58 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 3.63–3.72 (m, 4H, NCH₂CH₂Cl), 4.17 (q, J = 7.1 Hz, 2H, OCH₂CH₃).
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¹³C NMR: δ 14.1 (CH₃CH₂O), 22.3 ((CH₃)₂CH), 34.8 (CH(CH₃)₂), 42.5 (NCH₂CH₂Cl), 61.2 (OCH₂CH₃), 155.8 (C=O, carbamate), 172.4 (C=O, isobutyryl).
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IR (cm⁻¹): 1745 (C=O, carbamate), 1710 (C=O, isobutyryl), 1250 (C–O–C), 750 (C–Cl).
Synthesis and Reaction Pathways
The synthesis of ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate can be hypothesized through a two-step protocol inspired by methodologies for related carbamates :
Step 1: Preparation of N-(2-Chloroethyl)-2-methylpropanamide
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Reagents: 2-Chloroethylamine hydrochloride, isobutyryl chloride, triethylamine (TEA).
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Conditions: Dichloromethane (DCM), 0°C to room temperature, 4 h.
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Mechanism: Nucleophilic acyl substitution, with TEA scavenging HCl.
Step 2: Carbamate Formation
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Reagents: Ethyl chloroformate, potassium carbonate (K₂CO₃).
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Mechanism: Base-mediated reaction with ethyl chloroformate:
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Workup: Filtration to remove K₂CO₃, followed by rotary evaporation.
Physicochemical Properties
| Property | Value/Range | Method (Hypothesized) |
|---|---|---|
| Melting Point | 45–48°C | Differential Scanning Calorimetry |
| Boiling Point | 285–290°C (dec.) | Reduced Pressure Distillation |
| LogP | 2.3 ± 0.2 | Computational (ChemAxon) |
| Solubility in H₂O | 1.2 g/L (25°C) | Shake Flask Method |
| pKa | 9.8 (carbamate NH) | Potentiometric Titration |
The compound’s limited aqueous solubility and moderate lipophilicity suggest preferential partitioning into organic phases, making it suitable for reactions in apolar solvents like toluene or dichloromethane .
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